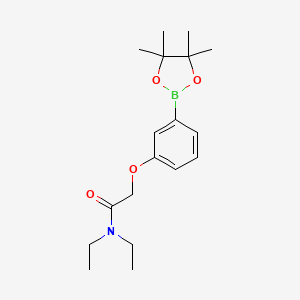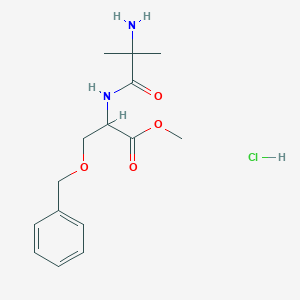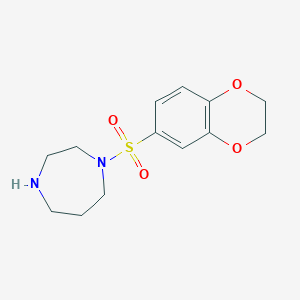
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane
Overview
Description
“1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane” is a compound that contains a sulfonamide group linked to a benzene ring . The compound has a molecular weight of 313.33 .
Synthesis Analysis
The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .Molecular Structure Analysis
The molecular structure of this compound includes a 1,4-diazepane ring attached to a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group . The InChI code for this compound is1S/C13H15NO6S/c15-13 (16)10-2-1-5-14 (10)21 (17,18)9-3-4-11-12 (8-9)20-7-6-19-11/h3-4,8,10H,1-2,5-7H2, (H,15,16) . Chemical Reactions Analysis
The compound has been involved in asymmetric hydrogenation reactions, where excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 320.8 . The InChI code for this compound is1S/C12H16N2O4S.ClH/c15-19 (16,14-5-3-13-4-6-14)10-1-2-11-12 (9-10)18-8-7-17-11;/h1-2,9,13H,3-8H2;1H .
Scientific Research Applications
Synthetic Chemistry Methods :
- Banfi et al. (2007) discussed a short, two-step approach to synthesize diazepane systems using a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This method yielded 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones with high efficiency (Banfi et al., 2007).
Biological Activity and Potential Therapeutic Applications :
- Saingar et al. (2011) synthesized 1H-1,4-diazepines with antimicrobial, antifungal, and anthelmintic activity, highlighting their potential as therapeutic agents (Saingar et al., 2011).
- Tanaka et al. (2007) designed and synthesized a series of 1,4-diazepane-2,5-diones as human chymase inhibitors, identifying a potent inhibitor with significant inhibitory activity (Tanaka et al., 2007).
Solid-Phase Synthesis for Drug Discovery :
- Fülöpová et al. (2012) described the solid-phase synthesis of 3,4-dihydro-benzo[e][1,4]diazepin-5-ones, useful for library synthesis of corresponding derivatives in combinatorial chemistry, a key process in drug discovery (Fülöpová et al., 2012).
Chemical Structure and Properties Analysis :
- Alonso et al. (2020) conducted structural studies of various diazepin-4-ones, providing insights into the chemical properties and potential applications of such compounds (Alonso et al., 2020).
Antibacterial and Anti-inflammatory Potential :
- Abbasi et al. (2017) explored the antibacterial and lipoxygenase inhibition activities of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, indicating their potential in treating inflammatory ailments (Abbasi et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c16-20(17,15-6-1-4-14-5-7-15)11-2-3-12-13(10-11)19-9-8-18-12/h2-3,10,14H,1,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEOVWVUWHYMEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



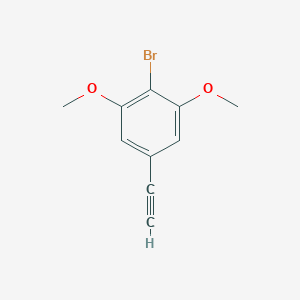
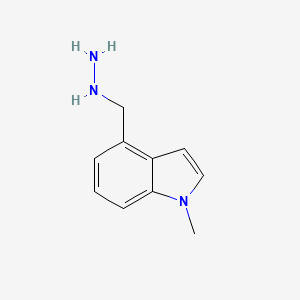
![3-[4-Chloro-3-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1416027.png)
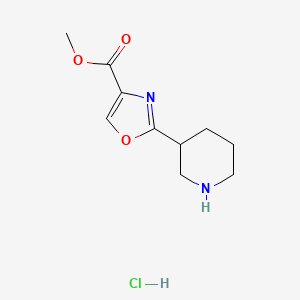
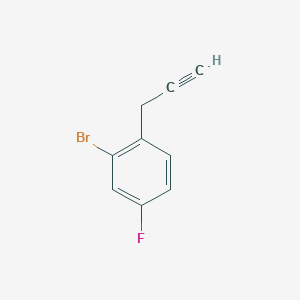
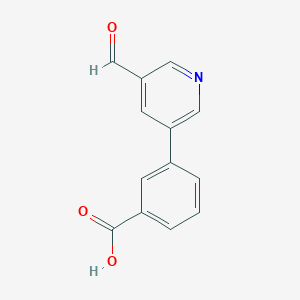
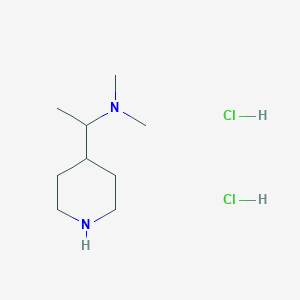
![4-(2-Bromo-6-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416032.png)
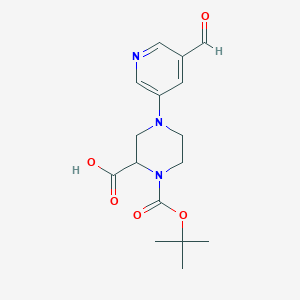
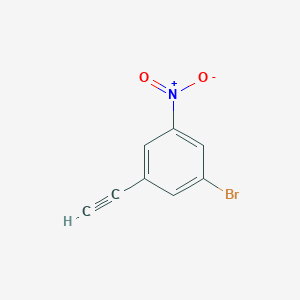
![[(3-Fluoro-2-methoxyphenyl)methyl]hydrazine](/img/structure/B1416037.png)
![{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B1416038.png)
